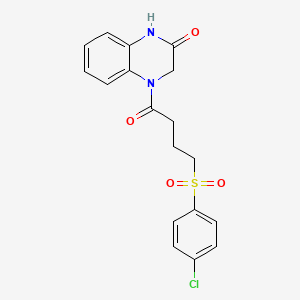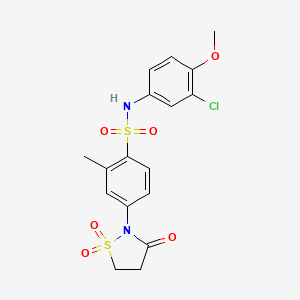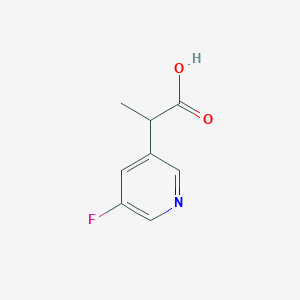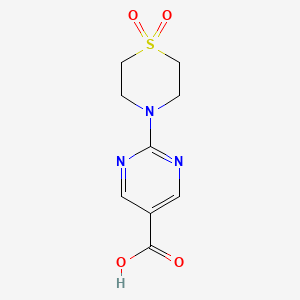
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
The classical route for the synthesis of 5-HMF involves the acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses) such as fructose . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of 5-HMF .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis
The formation of 5-HMF from sugars like fructose and glucose has been studied extensively . For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway .Physical And Chemical Properties Analysis
5-HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a density of 1.29 g/cm^3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Wirkmechanismus
Target of Action
The primary target of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is the muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Mode of Action
5-(Hydroxymethyl)-5-phenylpiperidin-2-one interacts with its targets as a competitive muscarinic receptor antagonist . This means it competes with the natural ligand (acetylcholine) for the same binding site on the muscarinic receptors. By binding to these receptors, it prevents acetylcholine from exerting its effect, thus inhibiting bladder contraction and salivation which are mediated via cholinergic muscarinic receptors .
Biochemical Pathways
The compound affects the cholinergic pathway . Upon administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of the parent compound and contributes significantly to the therapeutic effect . Both the parent compound and the metabolite exhibit a high specificity for muscarinic receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one. For instance, the presence of certain solvents can protect the compound from rehydration and humins formation reactions . Furthermore, DNA hydroxymethylation, a process in which 5-(Hydroxymethyl)-5-phenylpiperidin-2-one might be involved, has been proposed to be a stable intermediate between methylation and demethylation and has raised questions about the functions of 5-hydroxymethylcytosine in gene regulation in cells, tissues, and organs in response to environmental exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-5-phenylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULYRKQZCMHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1=O)(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-5-phenylpiperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2899137.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2899141.png)





![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)